1-Allyl-3-(6-methoxyquinolin-8-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

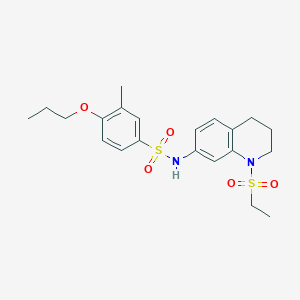

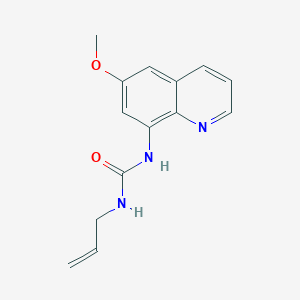

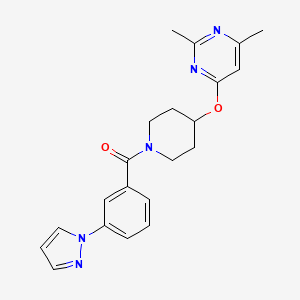

“1-Allyl-3-(6-methoxyquinolin-8-yl)urea” is a compound that contains an allyl group, a methoxyquinolinyl group, and a urea group. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The methoxyquinolinyl group is a quinoline ring, a type of heterocyclic compound, with a methoxy group (-OCH3) attached. The urea group (NH2-CO-NH2) is a functional group that features in many organic compounds, including proteins .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the allyl group, the methoxyquinolinyl group, and the urea group . These groups would impart specific chemical properties to the compound, influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis

The allyl group in the compound is known to show enhanced reactivity . It can undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The urea group can participate in a variety of reactions involving the carbonyl group and the amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the allyl group could make the compound more reactive, while the urea group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects

1-Allyl-3-(6-methoxyquinolin-8-yl)urea derivatives have been found to exhibit significant antiproliferative effects. For instance, compounds with urea and bis-urea functionalities bridged by hydroxy or halogen substituted benzene moieties demonstrated moderate to strong antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. This suggests their potential in cancer treatment, especially in breast carcinoma drug development (Perković et al., 2016).

Antimalarial Activity

Some derivatives of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have shown in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum. This points to the potential use of these compounds in developing new antimalarial drugs (Kurasawa et al., 2014).

Antimicrobial Effects

Compounds derived from 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have exhibited antimicrobial activity against a range of bacteria and fungi. For example, novel quinoline derivatives bearing different heterocyclic moieties have shown moderate activities against selected Gram-positive and Gram-negative bacteria, as well as fungi (El-Gamal et al., 2016).

Structural and Chiral Studies

1-Allyl-3-(6-methoxyquinolin-8-yl)urea has been structurally characterized, contributing to studies on chiral recognition mechanisms. These studies are significant in the development of chromatographic methods for separating racemic mixtures, which is crucial in pharmaceutical research (Bachechi et al., 1998).

Antituberculosis Activity

Derivatives of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have also been synthesized and evaluated for their anti-tuberculosis activity. These studies are essential in the search for new treatments for tuberculosis, a significant global health concern (Bai et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea is the bacterial DNA gyrase . DNA gyrase is a type II topoisomerase present in bacteria, playing a crucial role in supporting nascent chain elongation during replication of the chromosome .

Mode of Action

1-Allyl-3-(6-methoxyquinolin-8-yl)urea interacts with its target, the bacterial DNA gyrase, by inhibiting its function . This inhibition disrupts the replication, transcription, and recombination of bacterial cell DNA .

Biochemical Pathways

The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal function of this enzyme, leading to the cessation of DNA replication and, consequently, bacterial growth .

Result of Action

The inhibition of DNA gyrase by 1-Allyl-3-(6-methoxyquinolin-8-yl)urea leads to the disruption of DNA replication in bacteria . This disruption prevents the bacteria from multiplying, thereby exerting an antimicrobial effect .

Eigenschaften

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-6-16-14(18)17-12-9-11(19-2)8-10-5-4-7-15-13(10)12/h3-5,7-9H,1,6H2,2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMNSIGRGYEYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(6-methoxyquinolin-8-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2817122.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2817125.png)

![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)

![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)

![1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2817143.png)